molecular formula C6H15ClN2O2S B2805680 (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride CAS No. 1349702-26-6

(S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride

Cat. No.: B2805680
CAS No.: 1349702-26-6
M. Wt: 214.71
InChI Key: VNFMQVRIDMOXMR-RGMNGODLSA-N
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Description

(S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride is an organic compound with the molecular formula C6H15ClN2O2S. It is a white solid that is soluble in water and some organic solvents. This compound is known for its stability when stored in dry, cool conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride typically involves the reaction of piperidine derivatives with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Starting Material: Piperidine derivative.

    Reagent: Methanesulfonyl chloride.

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.

    Catalyst: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are in place to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(Piperidin-3-yl)methanesulfonamide hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    N-(Piperidin-4-yl)methanesulfonamide hydrochloride: A structural isomer with variations in reactivity and applications.

    N-(Piperidin-2-yl)methanesulfonamide hydrochloride: Another isomer with distinct chemical and biological properties.

Uniqueness

(S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and isomers. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFMQVRIDMOXMR-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349702-26-6
Record name N-[(3S)-piperidin-3-yl]methanesulfonamide hydrochloride
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